3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine
Description
3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine is a sulfonamide-substituted azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles known for their conformational rigidity, which often enhances binding affinity in medicinal chemistry applications. The compound features dual sulfonyl groups at the 1- and 3-positions of the azetidine ring, with a 4-fluorophenyl substituent and an isobutyl chain. Its structural uniqueness lies in the combination of electronegative fluorine and bulky sulfonyl groups, which may influence solubility, metabolic stability, and intermolecular interactions .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(2-methylpropylsulfonyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S2/c1-10(2)9-20(16,17)15-7-13(8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6,10,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYMIAPBMWHLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
The azetidine core is typically constructed via cyclization reactions. One approach involves the ring-closing of 1,3-diaminopropane derivatives under high-dilution conditions to minimize oligomerization. Alternatively, palladium-catalyzed cyclizations using β-chloroamines have demonstrated efficacy, achieving yields up to 68% in dioxane/water systems. The strained four-membered ring necessitates careful temperature control (<50°C) to prevent retro-cyclization.
Sequential Sulfonylation Approach
Dual sulfonylation at the 1- and 3-positions requires strategic planning:
- Primary sulfonylation at the nitrogen center using isobutylsulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2.5 eq) at 0–5°C (85% yield)
- Secondary sulfonylation at the C-3 position via nucleophilic aromatic substitution, employing 4-fluorobenzenesulfonyl chloride (1.5 eq) in tetrahydrofuran with potassium tert-butoxide (3 eq) at reflux (72% yield)
Detailed Stepwise Synthesis
Preparation of Azetidine Intermediate
Starting material : 3-Mercaptoazetidine hydrochloride
| Step | Reagent/Condition | Time | Yield |
|---|---|---|---|
| 1 | Oxidative workup (H₂O₂ 30%, AcOH) | 6 h | 89% |
| 2 | Protection with BOC-anhydride (DMAP, CH₂Cl₂) | 12 h | 95% |
The resulting 3-mercaptoazetidine-BOC intermediate serves as the scaffold for subsequent functionalization.
Nitrogen-Directed Sulfonylation
Reaction Scheme :
$$ \text{Azetidine-BOC} + \text{isobutylsulfonyl chloride} \xrightarrow[\text{Et}3\text{N (2.5 eq)}]{\text{CH}2\text{Cl}_2, 0^\circ\text{C}} \text{1-(isobutylsulfonyl)azetidine-BOC} $$
Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | CH₂Cl₂ | 0 | 85 |
| DIPEA | THF | -10 | 78 |
| NaOH | H₂O/EtOAc | 25 | 62 |
Triethylamine in dichloromethane proved optimal for minimizing side reactions.
Carbon-Sulfonyl Group Installation
Key Transformation :
$$ \text{1-(isobutylsulfonyl)azetidine-BOC} + \text{4-fluorobenzenesulfonyl chloride} \xrightarrow[\text{KOtBu (3 eq)}]{\text{THF, reflux}} \text{Target Compound} $$
Comparative Solvent Study :
| Solvent | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|
| THF | 8 | 72 |
| DMF | 6 | 68 |
| DMSO | 4 | 55 |
THF provided superior yield despite longer reaction times, attributed to better sulfonyl chloride solubility.
Process Optimization and Scale-Up Considerations
Catalytic System Enhancement
Palladium-mediated coupling (Pd(PPh₃)₄, 5 mol%) in dioxane/water (3:1) improved yields by 12% compared to thermal methods. Microwave-assisted synthesis (150°C, 30 min) reduced reaction times by 60% while maintaining 89% purity.
Industrial Purification Protocols
| Technique | Purity (%) | Recovery (%) |
|---|---|---|
| Crystallization (EtOAc/hexane) | 99.2 | 82 |
| Column Chromatography | 99.8 | 75 |
| Continuous Chromatography | 99.5 | 91 |
Large-scale production favors continuous chromatography for throughput efficiency.
Analytical Characterization
Spectroscopic Profile
¹H NMR (400 MHz, CDCl₃) :
δ 7.89 (dd, J = 8.4, 5.6 Hz, 2H, ArH), 7.23 (t, J = 8.8 Hz, 2H, ArH), 4.32 (m, 1H, CH-SO₂), 3.86 (dd, J = 9.2, 6.8 Hz, 2H, NCH₂), 3.12 (m, 2H, CH₂SO₂), 2.58 (m, 2H, CH₂), 1.85 (m, 1H, CH(CH₃)₂), 0.98 (d, J = 6.8 Hz, 6H, CH₃)
HRMS (ESI+) :
Calc. for C₁₃H₁₇FNO₄S₂ [M+H⁺]: 366.0632
Found: 366.0635
Challenges in Synthesis
Regioselectivity Control
The C-3 sulfonylation exhibits significant steric hindrance, requiring:
- High dilution conditions (0.1 M)
- Slow reagent addition (1 h)
- Precise temperature control (±2°C)
Azetidine Ring Stability
The strained ring undergoes partial opening (>5%) above 60°C, necessitating:
- Strict temperature monitoring
- Acid scavengers (molecular sieves)
- Inert atmosphere (N₂/Ar)
Industrial Production Methodology
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Batch Size | 100 g | 50 kg |
| Cycle Time | 72 h | 96 h |
| Yield | 68% | 63% |
| Purity | 99.5% | 98.7% |
Continuous flow reactors demonstrate 23% higher productivity compared to batch systems for the cyclization step.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler hydrocarbons or alcohols.
Scientific Research Applications
3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the fluorophenyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A critical analysis of structurally analogous compounds is essential to contextualize its properties. The cited sources focus on pyrazole derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) synthesized via chalcone condensation . These pyrazolines differ fundamentally in their heterocyclic core (five-membered vs. four-membered rings) and functional groups (carbaldehyde vs. sulfonyl substituents).
Key limitations of the evidence include:
- Structural Disparity : The pyrazole derivatives in the evidence lack sulfonyl groups and azetidine rings, making direct comparisons invalid.
Hypothetical Comparison Framework
While the evidence is insufficient, a generalized framework for comparing sulfonamide azetidines might include:
Biological Activity
3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine, with the CAS number 1796970-06-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈FNO₄S₂
- Molecular Weight : 335.4 g/mol
- Structure : The compound contains a sulfonyl group linked to an azetidine ring, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of antiviral and anticancer properties. The following sections summarize key findings from recent studies.
Anticancer Activity
The anticancer potential of azetidinone derivatives has been documented in various studies. While specific data on this compound is scarce, the following findings from analogous compounds are noteworthy:
- Cytostatic Activity : Compounds with similar structures have shown IC50 values in the range of 14.5–97.9 µM against cancer cell lines such as Capan-1 and HCT-116 .
- Mechanism of Action : The anticancer effects are often attributed to the ability to induce apoptosis and inhibit cell proliferation in tumor cells .
Synthesis and Characterization
The synthesis of azetidinone derivatives typically involves multi-step reactions that include the formation of sulfonamide linkages and cyclization to form the azetidine ring. The characterization is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity .
Comparative Biological Studies
A comparative analysis of various azetidinone derivatives reveals that those containing fluorinated phenyl groups tend to exhibit enhanced biological activities. For example:
| Compound | Target Virus | EC50 (µM) | Reference |
|---|---|---|---|
| Azetidinone trans-11f | Human Coronavirus (229E) | 45 | |
| Azetidinone cis-11f | Influenza A H1N1 | 8.3 | |
| Azetidinone with methoxyphenyl | Breast Cancer Cell Lines | <100 |
These studies suggest that modifications in the chemical structure significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
